Dipyrone
Descripción general
Descripción
Pertenece a la clase de fármacos pirazolona y se utiliza ampliamente por sus potentes propiedades analgésicas, antipiréticas y antiespasmódicas . El metamizol se patentó por primera vez en 1922 y desde entonces se ha comercializado bajo varios nombres comerciales. A pesar de su eficacia, se ha prohibido en algunos países debido a las preocupaciones sobre graves efectos adversos, incluida la agranulocitosis .
Mecanismo De Acción
El metamizol ejerce sus efectos a través de un mecanismo de acción central en el hipotálamo, donde modula la regulación de la temperatura corporal y la percepción del dolor . Inhibe la señalización de los canales de potencial receptor transitorio de ankirina 1 (TRPA1), que juegan un papel en las vías del dolor y la inflamación . Además, los metabolitos del metamizol, como la 4-metilaminoantipirina y la 4-aminoantipirina, contribuyen a sus efectos analgésicos y antipiréticos inhibiendo la síntesis de prostaglandinas .
Compuestos similares:
Ácido acetilsalicílico (aspirina): Tanto el metamizol como la aspirina son analgésicos no opioides, pero la aspirina también es un agente antiinflamatorio.
Paracetamol (acetaminofén): Al igual que el metamizol, el paracetamol es un analgésico y un antipirético, pero carece de propiedades antiinflamatorias significativas.
Singularidad del metamizol: El metamizol es único debido a su potente actividad espasmolítica, que no se observa comúnmente en otros analgésicos no opioides. Además, su capacidad para inhibir los canales TRPA1 lo diferencia de otros analgésicos .
Análisis Bioquímico
Biochemical Properties
Dipyrone is rapidly hydrolyzed in the body to its active moiety, 4-methyl-amino-antipyrine (MAA) . MAA interacts with various enzymes and proteins in the body, leading to its analgesic and antipyretic effects . The nature of these interactions is complex and involves multiple biochemical pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to MAA, which exerts its effects at the molecular level . This includes potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the drug’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized to MAA, which is further metabolized to various other compounds . This involves interactions with various enzymes and cofactors, and can also include effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound and its metabolites are transported and distributed within cells and tissues . This involves interactions with various transporters or binding proteins, and can also affect the drug’s localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its metabolites can affect their activity or function . This can include any targeting signals or post-translational modifications that direct the drug or its metabolites to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El metamizol se sintetiza mediante un proceso de varios pasos. El paso inicial implica la condensación de 4-metilaminoantipirina con formaldehído para formar 4-formilaminoantipirina. Este intermedio se sulfonata entonces utilizando ácido sulfúrico para producir metamizol .
Métodos de producción industrial: En entornos industriales, la síntesis de metamizol implica el uso de reactores a gran escala y condiciones controladas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye los siguientes pasos:
Condensación: La 4-metilaminoantipirina se hace reaccionar con formaldehído en condiciones ácidas.
Sulfonación: La 4-formilaminoantipirina resultante se trata con ácido sulfúrico para introducir el grupo sulfonato.
Purificación: El producto bruto se purifica mediante cristalización y filtración para obtener metamizol puro.
Análisis De Reacciones Químicas
Tipos de reacciones: El metamizol experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y condiciones comunes:
Oxidación: El metamizol puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción del metamizol puede lograrse utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El metamizol puede experimentar reacciones de sustitución con halógenos u otros electrófilos en condiciones apropiadas.
Productos principales formados:
Oxidación: La oxidación del metamizol normalmente da lugar a la formación de derivados de ácido sulfónico.
Reducción: La reducción conduce a la formación de derivados de amina.
Sustitución: Las reacciones de sustitución producen diversos derivados halogenados o alquilados de metamizol.
Aplicaciones Científicas De Investigación
El metamizol tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Utilizado como reactivo en diversas reacciones químicas y síntesis de otros compuestos.
Biología: Employed in studies investigating its effects on cellular processes and metabolic pathways.
Medicina: Extensivamente estudiado por sus propiedades analgésicas, antipiréticas y espasmolíticas.
Industria: Utilizado en la formulación de productos farmacéuticos y medicina veterinaria.
Comparación Con Compuestos Similares
Aspirin (Acetylsalicylic Acid): Both dipyrone and aspirin are non-opioid analgesics, but aspirin is also an anti-inflammatory agent.
Paracetamol (Acetaminophen): Like this compound, paracetamol is an analgesic and antipyretic, but it lacks significant anti-inflammatory properties.
Uniqueness of this compound: this compound is unique due to its potent spasmolytic activity, which is not commonly observed in other non-opioid analgesics. Additionally, its ability to inhibit TRPA1 channels sets it apart from other analgesics .
Actividad Biológica
Dipyrone, also known as metamizole, is a non-opioid analgesic and antipyretic agent widely used in various countries for the treatment of pain and fever. Its biological activity is primarily attributed to its metabolites, particularly 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA). This article explores the pharmacological mechanisms, clinical efficacy, adverse effects, and case studies related to this compound.
This compound's analgesic and antipyretic effects are thought to arise from multiple mechanisms:
- Inhibition of Cyclooxygenase Enzymes : this compound and its metabolites inhibit both COX-1 and COX-2 enzymes, which play crucial roles in prostaglandin synthesis. Prostaglandins are mediators of pain and fever, thus their inhibition contributes to the analgesic and antipyretic effects of this compound .
- Central Nervous System Effects : Evidence suggests that this compound can cross the blood-brain barrier, allowing its metabolites to exert effects on central pain pathways. Studies indicate that the analgesic effects may be mediated through cannabinoid receptor activation in the central nervous system .
- Peripheral Mechanisms : While primarily acting centrally, this compound also exhibits weak peripheral anti-inflammatory activity. This dual-action may explain its effectiveness in treating various types of pain, including colic-like abdominal pain .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its biological activity:
- Absorption and Metabolism : After oral administration, this compound undergoes rapid hydrolysis to MAA, which has a bioavailability of approximately 85%. The peak plasma concentrations are achieved within 1.2 to 2.0 hours .
- Elimination Half-Life : The elimination half-life of MAA is approximately 2.6 to 3.5 hours, indicating a relatively short duration of action which necessitates multiple dosing in clinical settings .
Clinical Efficacy
This compound has been extensively studied for its efficacy in various clinical scenarios:
- Postoperative Pain Management : A systematic review indicated that this compound is effective for acute postoperative pain relief. In trials comparing this compound with other analgesics like ibuprofen and paracetamol, it demonstrated comparable efficacy with a favorable safety profile .
- Migraine Treatment : this compound has been used effectively for acute migraine attacks. Its rapid onset of action makes it a valuable option in emergency settings .
Table 1: Summary of Clinical Studies on this compound Efficacy
Study Type | Sample Size | Comparison Group | Main Findings |
---|---|---|---|
Postoperative Pain Study | 809 | Placebo/Ibuprofen | Comparable efficacy to other NSAIDs |
Migraine Treatment Study | Varies | Placebo | Effective in acute migraine relief |
Colic Pain Management | N/A | N/A | Effective for biliary/intestinal colic |
Adverse Effects
Despite its efficacy, this compound is associated with certain adverse effects:
- Agranulocytosis : A rare but serious side effect is agranulocytosis, which can lead to severe immunosuppression. Reports indicate that prolonged use (beyond 14 days) may increase this risk . A case study highlighted a patient who developed granulocytopenia after 23 days of treatment, which resolved upon discontinuation of the drug .
- Other Adverse Reactions : Commonly reported non-severe adverse events include allergic reactions and mild gastrointestinal disturbances. A study involving nearly 50,000 doses reported a low incidence (0.3%) of adverse events associated with this compound use .
Case Studies
Several case studies illustrate both the therapeutic potential and risks associated with this compound:
- Granulocytopenia Case Report : A 59-year-old female developed granulocytopenia after prolonged use of this compound for pain management following multiple traumas. The condition improved after discontinuing the drug, emphasizing the need for monitoring during extended therapy .
- Postoperative Pain Management : In a clinical trial involving postoperative patients, this compound was shown to effectively manage pain with minimal side effects compared to traditional NSAIDs .
Propiedades
Número CAS |
68-89-3 |
---|---|
Fórmula molecular |
C13H17N3NaO4S |
Peso molecular |
334.35 g/mol |
Nombre IUPAC |
sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate |
InChI |
InChI=1S/C13H17N3O4S.Na/c1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;/h4-8H,9H2,1-3H3,(H,18,19,20); |
Clave InChI |
CEOUXRNZHGKECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES isomérico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)O.[Na] |
Apariencia |
Powder |
Key on ui other cas no. |
68-89-3 |
Pictogramas |
Health Hazard |
Solubilidad |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Sinónimos |
Algopyrin Analgin Biopyrin Dipyrone Dipyronium Metamizol Metamizole Metamizole Sodium Methamizole Methampyrone Narone Noramidopyrine Methanesulfonate Noramidopyrine Methanesulfonate Sodium Normelubrine Novalgetol Novalgin Novamidazophen Novaminsulfone Optalgin Pyralgin Sulpyrin Sulpyrine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of dipyrone?
A1: this compound itself is a prodrug that is metabolized in the body to its active metabolites, primarily 4-methyl-amino-antipyrine (MAA). [] MAA exerts its analgesic and antipyretic effects mainly by inhibiting cyclooxygenases (COX), enzymes responsible for prostaglandin synthesis. []
Q2: Does this compound exhibit selectivity for COX-1 or COX-2 isoforms?
A2: Research suggests that this compound, through its metabolite MAA, inhibits both COX-1 and COX-2 isoforms with virtually equal potency. [] This contrasts with some other NSAIDs that show selectivity for COX-2.
Q3: Are there other potential mechanisms contributing to this compound's effects?
A3: Studies suggest additional mechanisms may be involved, including:
- Endocannabinoid System: this compound’s analgesic and cataleptic effects, as well as hypolocomotion, might involve the endocannabinoid system, particularly CB1 receptors. []
- TRP Channels: this compound metabolites MAA and AA can activate and sensitize the ion channels TRPA1 and TRPV1, which are involved in pain perception. []
- Spasmolytic Effects: this compound demonstrates a distinct spasmolytic activity, potentially through the inhibition of intracellular calcium release and interference with inositol phosphate (IP) accumulation. [, ]
Q4: Does this compound affect gastric emptying?
A4: Studies in rats show that both intravenous and intracerebroventricular administration of this compound can delay gastric emptying. [, ] This effect seems to involve capsaicin-sensitive afferent fibers and the sympathetic nervous system, particularly β2-adrenoceptors. [, ]
Q5: What is the major safety concern associated with this compound use?
A5: The most serious concern is the potential for this compound to cause blood dyscrasias, particularly agranulocytosis, a potentially life-threatening condition characterized by a severe decrease in white blood cells. [, , , ]
Q6: Is agranulocytosis the only potential adverse effect?
A6: No, this compound has been associated with other adverse effects, including:
- Hypersensitivity Reactions: Some individuals may experience immediate hypersensitivity reactions to this compound, ranging from skin rashes to anaphylaxis. []
- Gastrointestinal Effects: While generally considered to have a better gastrointestinal safety profile compared to some other NSAIDs, this compound can still cause gastrointestinal issues like nausea and vomiting. []
- Renal Effects: Although short-term use of therapeutic doses might not significantly impact renal function in most patients, this compound can decrease the production of renal vasodilator prostaglandins, potentially posing a risk for patients with pre-existing renal impairment. []
Q7: What is the estimated incidence of this compound-induced agranulocytosis?
A7: The true incidence remains a subject of debate, with estimates varying widely based on different studies and geographical locations. []
Q8: What are the main clinical uses of this compound?
A8: this compound is primarily prescribed for:
- Pain Relief: It is effective in treating various types of acute pain, including postoperative pain, renal colic, and headaches (tension-type and migraine). [, , , , , ]
Q9: How does the efficacy of this compound compare to other analgesics?
A9: Studies suggest that this compound demonstrates comparable analgesic efficacy to other commonly used analgesics:
- Postoperative Pain: Single-dose oral this compound (500mg) provided similar pain relief to ibuprofen (400mg) and other commonly used analgesics for moderate to severe postoperative pain. []
- Acute Renal Colic: Intramuscular this compound (2g) provided a longer duration of pain relief compared to diclofenac (75mg) for acute renal colic. []
- Acute Headaches: Intravenous this compound (1g) was found to be effective in relieving pain associated with episodic tension-type headache. []
Q10: Is this compound used in children?
A10: While this compound is used in children in some countries, data on its efficacy and safety in pediatric populations is limited. []
Q11: What are some areas of ongoing research with this compound?
A11: Current research focuses on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.